Nobilone
Description
Historical Context of Synthetic Cannabinoid Research and Development
The landscape of synthetic cannabinoid research began to evolve significantly following the discovery of cannabinoid receptors in the early 1990s nih.govmitoproteome.org. This pivotal finding spurred scientists to synthesize novel chemical compounds capable of interacting with these receptors, aiming to unravel their physiological roles and explore potential therapeutic avenues nih.govmitoproteome.orgoatext.com. Early efforts in this field led to the creation of various synthetic cannabinoids, including the HU-series (e.g., HU-210, developed at Hebrew University) and the JWH-series (e.g., JWH-018, synthesized by Professor John W. Huffman) nih.govmitoproteome.orgwikidoc.org. These compounds were initially developed for legitimate research purposes, such as understanding the endocannabinoid system and its involvement in processes like sleep, appetite, and pain nih.govmitoproteome.orgoatext.com.
Nobilone itself emerged within this historical context, with its development dating back to the 1970s wikipedia.org. It represents an early generation of synthetic cannabinoid analogs designed to mimic the therapeutic effects of naturally occurring cannabinoids, particularly delta-9-tetrahydrocannabinol (Δ⁹-THC), while offering a more controlled pharmacological profile mitoproteome.org. Its introduction into clinical use in the 1980s for antiemetic purposes marked a significant step in the application of synthetic cannabinoids in medicine fip.orgwikipedia.orgmitoproteome.orgwikipedia.org.
This compound as a Synthetic Cannabinoid Analog: Structural and Functional Positioning within Cannabinoid Science
This compound (C₂₄H₃₆O₃) is a synthetic dibenzopyran derivative, chemically distinct from Δ⁹-THC, the primary psychoactive component of cannabis, yet it mimics its pharmacological activity wikipedia.orgnih.govwikipedia.org. It exists as a mixture of enantiomers.
Structurally, this compound is represented by the chemical name (±)-trans-3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one. Its molecular weight is approximately 372.55 g/mol .
Functionally, this compound exerts its effects primarily through its interaction with the endocannabinoid system (ECS), a complex cell-signaling network crucial for regulating various physiological processes, including appetite, pain, mood, and memory fip.orgwikipedia.org. This compound acts as a weak partial agonist at both Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors wikipedia.orgwikipedia.org. CB1 receptors are predominantly located in the central nervous system (CNS), particularly in brain regions associated with pain regulation, mood, and the vomiting center, while CB2 receptors are mainly found in peripheral tissues and immune cells wikipedia.org.
This compound's antiemetic effect is thought to be mediated by its interaction with the CB1 receptor system in neural tissues. Research indicates that this compound possesses a higher binding affinity for CB1 receptors in the central nervous system compared to some other cannabinoids fip.org. Furthermore, this compound is considered to be approximately twice as active as Δ⁹-THC in its pharmacological effects wikipedia.orgwikipedia.org. The interaction with CB2 receptors is believed to contribute to its anti-inflammatory and analgesic properties.
Evolution of Academic Inquiry into this compound's Biological Activities and Therapeutic Potential
The academic inquiry into this compound's biological activities and therapeutic potential has evolved significantly since its initial development. Its primary and most established therapeutic use, approved by regulatory bodies like the FDA, has been for the treatment of severe nausea and vomiting associated with cancer chemotherapy, particularly in patients who have not responded adequately to conventional antiemetic treatments wikipedia.orgnih.govfip.orgwikipedia.orgmitoproteome.orgwikipedia.org. Early clinical studies in the 1970s and 1980s demonstrated this compound's efficacy in reducing the frequency of vomiting and lessening the severity of nausea in CINV patients wikipedia.org.
Beyond its antiemetic applications, research has broadened to explore this compound's utility in other areas, driven by a deeper understanding of the endocannabinoid system's role in various physiological and pathological processes:
Potential Therapeutic Applications of this compound nih.govfip.orgwikipedia.org
| Therapeutic Area | Specific Conditions/Symptoms Investigated |
|---|---|
| Pain Management | Neuropathic pain, chronic pain (including non-cancer pain), fibromyalgia, spasticity-related pain |
| Neurological Disorders | Movement disorders (e.g., Parkinsonism, dystonia, spasticity in multiple sclerosis and spinal cord injury), agitation in Alzheimer's disease |
| Appetite Stimulation | Anorexia and weight loss in patients with wasting disease or cachexia (e.g., AIDS patients) |
| Sleep Disorders | Sleep disturbances associated with chronic disease states, nightmares (e.g., in PTSD) |
| Gastrointestinal Disorders | Inflammatory bowel disease (specifically ulcerative colitis) |
Studies have indicated this compound's modest effectiveness in relieving fibromyalgia and its potential as an adjunct analgesic for neuropathic pain nih.govwikipedia.org. Its ability to stimulate appetite has also been investigated for patients experiencing wasting syndrome or cachexia, particularly in the context of AIDS wikipedia.orgwikipedia.org. Furthermore, this compound has been explored for its effects on various neurological conditions, including movement disorders like parkinsonism, dystonia, and spasticity associated with multiple sclerosis and spinal cord injury nih.govwikipedia.org. More recent academic inquiry has extended to its potential in alleviating agitation in patients with Alzheimer's disease and addressing severe behavioral problems in individuals with intellectual and developmental disabilities. The compound has also been studied for its ability to improve sleep disturbances wikipedia.org.
This continuous academic inquiry underscores the evolving understanding of this compound's pharmacological versatility and its potential to address unmet medical needs across a range of conditions.
Structure
3D Structure
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2,7-dihydroxy-4-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O4/c1-18-12-6-8(16)5-11-13(12)9-3-2-7(15)4-10(9)14(11)17/h2-6,15-16H,1H3 |
InChI Key |
GLMNDDJSYQXNSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O |
Synonyms |
nobilone |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Nobilone
Cannabinoid Receptor System Modulation by Nobilone
This compound functions as a weak partial agonist at both CB1R and CB2R, thereby influencing various physiological processes regulated by the endocannabinoid system. nih.govdrugbank.comwikipedia.org
Interaction with Cannabinoid Receptor Type 1 (CB1R)
This compound acts as a partial agonist at the cannabinoid receptor type 1 (CB1R). alzforum.orgwikipedia.orgstudentvip.com.auresearchgate.net Research findings indicate that this compound demonstrates high binding affinity for CB1R. Specifically, its reported binding affinity (Ki) for CB1R is 2.89 nM. researchgate.net This high affinity suggests a potent interaction with the receptor.
Table 1: this compound Binding Affinity for Cannabinoid Receptors
| Receptor | Binding Affinity (Ki) |
| CB1R | 2.89 nM researchgate.net |
| CB2R | 1.84 nM researchgate.net |
The cannabinoid receptor type 1 (CB1R) is the most widely expressed G-protein coupled receptor in the brain, with particularly high concentrations in regions associated with various neurological activities. nih.govmdpi.comnih.govbiorxiv.org
In the central nervous system (CNS) , high levels of CB1R expression are observed in the olfactory bulb, hippocampus, basal ganglia (including the globus pallidus and substantia nigra), and cerebellum. nih.govmdpi.comfrontiersin.orgmdpi.com Moderate CB1R expression is found in the cerebral cortex (e.g., cingulate gyrus, prefrontal cortex), septum, amygdala, hypothalamus, and parts of the brainstem and the dorsal horn of the spinal cord. nih.govmdpi.comfrontiersin.orgmdpi.com CB1R is predominantly localized on presynaptic terminals of neurons, including GABAergic, glutamatergic, dopaminergic, cholinergic, noradrenergic, and serotonergic neurons, where it plays a crucial role in modulating neurotransmitter release. nih.govmdpi.comnih.govbiorxiv.orgresearchgate.net
In peripheral systems , CB1R is also abundantly expressed. It is found in the peripheral nervous system, particularly in sympathetic nerve terminals, trigeminal ganglion, dorsal root ganglion, and dermic nerve endings of primary sensory neurons. nih.gov Beyond the nervous system, CB1R expression has been reported in various peripheral tissues, including the gastrointestinal tract, adipose tissue, skeletal muscle, bone, skin, eye, reproductive system, liver, heart, and pancreatic beta cells. nih.govmdpi.combiorxiv.orgmdpi.comrealmofcaring.orgresearchgate.net The widespread distribution of CB1R across both central and peripheral systems underlies the diverse potential actions of compounds like this compound that interact with this receptor. nih.govmdpi.com
Interaction with Cannabinoid Receptor Type 2 (CB2R)
This compound also functions as a partial agonist at the cannabinoid receptor type 2 (CB2R). alzforum.orgwikipedia.orgstudentvip.com.auresearchgate.net Its binding affinity (Ki) for CB2R has been reported as 1.84 nM. researchgate.net This indicates a strong interaction with CB2R, comparable to its affinity for CB1R.
Table 1: this compound Binding Affinity for Cannabinoid Receptors
| Receptor | Binding Affinity (Ki) |
| CB1R | 2.89 nM researchgate.net |
| CB2R | 1.84 nM researchgate.net |
The cannabinoid receptor type 2 (CB2R) is primarily associated with the immune system and peripheral tissues. nih.govmdpi.comrealmofcaring.orgmdpi.comfrontiersin.org
High levels of CB2R expression are found in various immune cells and lymphoid tissues , including the spleen, thymus, tonsils, B lymphocytes (which show the highest expression), natural killer (NK) cells, macrophages, monocytes, T lymphocytes (with moderate to low expression), and polymorphonuclear cells. nih.govmdpi.comrealmofcaring.orgresearchgate.netmdpi.comfrontiersin.orgnih.govaai.orgcambridge.orgresearchgate.net This predominant localization in immune components suggests a significant role in immune regulation. mdpi.comnih.govcambridge.org
Beyond the immune system, CB2R is detected in other peripheral tissues , albeit often at lower levels. These include the gastrointestinal tract (e.g., esophagus, stomach, ileum), skin (in keratinocytes and fibroblasts), and bone cells (such as osteoclasts, osteoblasts, and osteocytes). mdpi.comresearchgate.netnih.gov While generally sparsely distributed in the healthy central nervous system, CB2R expression can be upregulated in glial cells, particularly microglia, under neuroinflammatory or pathological conditions. mdpi.commdpi.comnih.govcambridge.orgnih.govwmis.org The distribution of CB2R in these tissues highlights its relevance to the peripheral and immune-mediated actions of this compound.
Ligand Bias and Functional Selectivity at Cannabinoid Receptors Mediated by this compound
Ligand bias, also known as functional selectivity, describes the phenomenon where a ligand preferentially directs the information output of a G-protein coupled receptor (GPCR) along particular effector pathways, rather than activating all pathways equally. tocris.comwikidoc.orguni.luwikipedia.org This concept has reshaped traditional GPCR signaling paradigms and offers a new approach to structure-based drug design. tocris.com
This compound is characterized as a mixed CB1/CB2 agonist, indicating its ability to interact with both cannabinoid receptor subtypes. wikipedia.org Cannabinoid receptors (CB1R and CB2R) are known to engage members of different G protein families, and various ligands, including cannabinoids, have been shown to exhibit biased activity toward these diverse effectors. wikipedia.org Research findings demonstrate that both endogenous and exogenous cannabinoids can display functional selectivity at CB1R and CB2R, influencing various downstream signaling events such as G protein signaling, cyclic AMP (cAMP) modulation, mitogen-activated protein kinase (MAPK) activation, and calcium mobilization. tocris.comwikipedia.org For instance, specific cannabinoids like Δ⁹-THC and 2-arachidonoylglycerol (B1664049) (2-AG) have been observed to exhibit a strong signaling bias for the CB2R, demonstrating a significantly greater preference for activating their most favored pathways. wikipedia.org While this compound itself is established as a mixed CB1/CB2 agonist, the precise details of its unique ligand bias profile, such as a preference for specific G-protein subtypes or differential activation of particular MAPK pathways compared to other signaling cascades, are consistent with the general understanding of cannabinoid receptor pharmacology.
Table 1: this compound's Activity at Cannabinoid Receptors
| Receptor Type | Activity | Relative Potency (vs. Δ⁹-THC) |
| CB1R | Partial Agonist | Approximately 2x |
| CB2R | Partial Agonist | Approximately 2x |
Intracellular Signal Transduction Pathways Activated by this compound
This compound's engagement with cannabinoid receptors initiates a cascade of intracellular signaling events that modulate various cellular functions. The CB1R and CB2R are canonical Class A GPCRs, and their activation by this compound leads to a range of downstream effects. tocris.comwikipedia.orgtocris.comunibe.chnih.govguidetopharmacology.org
G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., Gαi/o protein activation)
Both CB1R and CB2R primarily couple to inhibitory Gαi/o proteins. Current time information in Dodge County, US.wikidoc.orgwikipedia.orgwikipedia.orgwikipedia.orgtocris.comnih.govwikidoc.orgnih.govnih.govresearchgate.net Upon this compound binding and subsequent receptor activation, these Gαi/o proteins dissociate from the receptor and initiate downstream signaling. wikidoc.org Specifically, at higher concentrations, CB1R signal transduction mediated by this compound involves the activation of Gαi proteins. Current time information in Dodge County, US. This Gi/o coupling is a fundamental step in the pharmacodynamics of this compound and other cannabinoid agonists.
Modulation of Adenylyl Cyclase Activity and Cyclic AMP Concentration
A key consequence of Gαi/o protein activation by cannabinoid receptors is the inhibition of adenylyl cyclase (AC) activity. Current time information in Dodge County, US.wikidoc.orgtocris.comnih.govguidetopharmacology.orgwikidoc.orgnih.govnih.gov Adenylyl cyclase is an enzyme responsible for synthesizing cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. guidetopharmacology.org Therefore, this compound's activation of Gαi/o proteins leads to a reduction in intracellular cAMP concentrations. Current time information in Dodge County, US. Studies on cannabinoid analogs have demonstrated that their ability to modulate adenylyl cyclase activity is concentration-dependent and correlates with their affinity for cannabinoid receptors. wikidoc.org This inhibitory effect on cAMP production is a hallmark of Gi/o-coupled receptor activation.
Regulation of Protein Kinase A (PKA)-Dependent Phosphorylation
The decrease in intracellular cAMP concentration, resulting from this compound's activation of Gi/o-coupled cannabinoid receptors, directly impacts the activity of Protein Kinase A (PKA). Current time information in Dodge County, US. PKA is a cAMP-dependent enzyme, and its activity is diminished when cAMP levels are reduced. This inhibition of PKA leads to altered phosphorylation of its target proteins. For instance, this compound's action, through the reduction of cAMP, contributes to the inhibition of PKA-dependent phosphorylation of specific subunits within the mitochondrial electron transport system, including NDUFS2. Current time information in Dodge County, US. Other cannabinoid receptor agonists have also been shown to influence PKA-dependent phosphorylation of proteins like DARPP-32. uni.lu
Activation of Mitogen-Activated Protein (MAP) Kinases (e.g., ERK1/2, JNK)
This compound, like other cannabinoid receptor agonists, is known to activate Mitogen-Activated Protein (MAP) Kinases, including Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) and c-Jun N-terminal Kinase (JNK). wikipedia.orgtocris.comnih.govguidetopharmacology.orgnih.govwpi.edu This activation can occur via Gi/o protein signaling. tocris.comnih.gov Research indicates that cannabinoids can potently activate ERK1/2 to an extent comparable to epidermal growth factor (EGF) stimulation. This cannabinoid-induced ERK1/2 activation can be dependent on epidermal growth factor receptor (EGFR) signal transactivation, where the activation of cannabinoid receptors leads to the phosphorylation of EGFR and subsequent activation of ERK1/2. For example, the activation of ERK1/2 by various cannabinoids, including WIN-55,212-2, Δ⁹-THC, and HU-210, has been linked to EGFR-dependent tyrosine phosphorylation of adaptor proteins like SHC. The activation of MAPKs such as p38, JNK, and ERK is involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. guidetopharmacology.org
Table 2: this compound's Impact on Key Signaling Pathways
| Pathway Component | Effect Mediated by this compound (via CB1/CB2) | Mechanism |
| Gαi/o Proteins | Activation | Direct coupling with CB1R/CB2R |
| Adenylyl Cyclase | Inhibition | Downstream of Gαi/o activation |
| Cyclic AMP (cAMP) | Decreased Concentration | Consequence of Adenylyl Cyclase inhibition |
| Protein Kinase A (PKA) | Inhibition of activity and dependent phosphorylation | Due to decreased cAMP levels |
| ERK1/2 MAP Kinase | Activation | Via Gi/o coupling and/or EGFR transactivation |
| JNK MAP Kinase | Activation | Via Gi/o coupling |
| PI3K/AKT/mTOR Pathway | Activation | Downstream of CB1R/CB2R stimulation |
Interaction with Endocannabinoid System Components Beyond Direct Receptor Binding
Modulation of Endocannabinoid Synthesis or Degradation Enzymes (e.g., Fatty Acid Amide Hydrolase - FAAH)
This compound is not characterized as a direct inhibitor of endocannabinoid synthesis or degradation enzymes, such as fatty acid amide hydrolase (FAAH). FAAH is a key enzyme responsible for the breakdown of endocannabinoids, particularly anandamide (B1667382) (AEA), as well as N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA) wikidata.org.
However, ongoing research is investigating the potential indirect effects of this compound on FAAH levels in the brain. A clinical trial, for instance, is specifically designed to determine if this compound administration reduces brain FAAH levels in healthy individuals. This study utilizes positron emission tomography (PET) imaging with the FAAH probe [11C]CURB to monitor changes in FAAH levels. The primary objective of this research is to test the hypothesis that exposure to this compound, a synthetic THC analogue, will reduce FAAH levels in the brain. A secondary objective explores whether any observed reductions in FAAH levels correlate with clinical responses to this compound. Participants in this study undergo brain imaging sessions and receive a titrated dose of this compound over a week.
If this compound is found to reduce FAAH levels, this would represent an indirect modulation of the endocannabinoid system by potentially increasing the availability of endogenous cannabinoids like anandamide.
Indirect Modulation of Endocannabinoid Tone
While this compound's primary mechanism involves direct agonism of CB1 and CB2 receptors, its potential to influence endocannabinoid tone indirectly through the modulation of enzyme levels is an area of active investigation. Indirect modulation of endocannabinoid tone typically refers to mechanisms that enhance the levels or activity of endogenous cannabinoids without directly activating their receptors. This can occur through the inhibition of endocannabinoid-degrading enzymes, such as FAAH or monoacylglycerol lipase (B570770) (MAGL), or by inhibiting endocannabinoid cellular reuptake wikipedia.org.
In the context of this compound, if the ongoing clinical research demonstrates that it reduces FAAH levels in the brain, this would lead to an increase in endogenous anandamide concentrations by slowing its degradation. Such an increase in endocannabinoid levels would indirectly enhance endocannabinoid tone, thereby prolonging or augmenting the effects of naturally occurring cannabinoids. This strategy of enhancing endogenous endocannabinoid tone by inhibiting their degradation is considered a promising therapeutic approach in various diseases, as it may offer a way to minimize some of the undesirable psychotropic side effects associated with direct CB1 receptor agonism wikipedia.org. Although this compound itself is a direct CB1/CB2 agonist, its potential to concurrently modulate FAAH levels suggests a more complex interplay with the endocannabinoid system than simple direct receptor activation.
Preclinical Research Paradigms and in Vitro/in Vivo Models for Nobilone Investigation
In Vitro Cellular and Biochemical Models
In vitro models provide a controlled environment to investigate the direct interactions of Nobilone with cellular components, particularly cannabinoid receptors, and to dissect the subsequent signaling cascades.
Receptor Binding Assays and Radioligand Studies (e.g., [3H]CP 55,940 binding)
Receptor binding assays are fundamental in determining the affinity of this compound for its primary targets, the cannabinoid receptors CB1 and CB2. These assays typically employ a radiolabeled ligand, such as [3H]CP 55,940, which is a potent synthetic cannabinoid agonist that binds with high affinity to both CB1 and CB2 receptors. In these competitive binding experiments, membranes from cells expressing either human CB1 or CB2 receptors are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound. The ability of this compound to displace the radiolabeled ligand is measured, allowing for the determination of its binding affinity (Ki).
This compound has been characterized as a weak partial agonist at both CB1 and CB2 receptors. drugbank.com Studies have demonstrated its ability to displace [3H]CP 55,940 from both human CB1 and CB2 receptors expressed in Chinese Hamster Ovary (CHO) cells. guidetopharmacology.org The reported binding affinities (Ki) for this compound are 3.98 nM for the CB1 receptor and 6.31 nM for the CB2 receptor. guidetopharmacology.org
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Binding Affinity (Ki) |
|---|---|---|---|---|---|
| This compound | Human CB1 | Displacement | [3H]CP 55,940 | CHO cells | 3.98 nM |
| This compound | Human CB2 | Displacement | [3H]CP 55,940 | CHO cells | 6.31 nM |
Cell-Based Functional Assays for Receptor Activity (e.g., cAMP accumulation, calcium mobilization)
Cell-based functional assays are employed to determine the efficacy of this compound as an agonist or antagonist at cannabinoid receptors. Since CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway, their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Assays measuring forskolin-stimulated cAMP accumulation are commonly used to assess the functional activity of cannabinoid receptor agonists. In this setup, forskolin is used to stimulate adenylyl cyclase and increase cAMP levels. The ability of an agonist like this compound to inhibit this increase is then quantified. For this compound, agonist activity at the human CB2 receptor has been assessed by its ability to increase forskolin-stimulated cAMP accumulation, with a reported EC50 value of 15.85 nM. guidetopharmacology.org At the human CB1 receptor, this compound has been shown to stimulate [3H]-arachidonic acid release with an EC50 of 3.98 nM. guidetopharmacology.org
While CB1 and CB2 receptors primarily signal through Gi/o, some GPCRs can also couple to Gq proteins, leading to the mobilization of intracellular calcium. researchgate.net Calcium mobilization assays, often using fluorescent calcium indicators, can be used to screen for compounds that modulate GPCR activity. researchgate.net However, specific data on this compound-induced calcium mobilization is not extensively available in the reviewed literature.
| Compound | Receptor | Assay Type | Parameter | Cell Line | Functional Activity (EC50) |
|---|---|---|---|---|---|
| This compound | Human CB1 | [3H]-arachidonic acid release | Agonist activity | CHO cells | 3.98 nM |
| This compound | Human CB2 | Forskolin-stimulated cAMP accumulation | Agonist activity | CHO cells | 15.85 nM |
Assays for Gene Expression and Protein Phosphorylation in Response to this compound
The activation of cannabinoid receptors by this compound can trigger downstream signaling cascades that ultimately lead to changes in gene expression and protein phosphorylation. These events are crucial for the long-term effects of the compound.
Neuronal Culture Models for Synaptic Plasticity and Neuroprotection
Primary neuronal cultures and neuronal cell lines provide valuable in vitro systems to study the effects of this compound on neuronal function, including synaptic plasticity and neuroprotection. nih.gov Models of long-term potentiation (LTP), a cellular correlate of learning and memory, can be established in cultured hippocampal neurons to investigate how this compound might modulate synaptic strength. nih.gov
Studies have begun to explore the neuroprotective potential of cannabinoids in various models of neuronal injury, such as those induced by oxidative stress or excitotoxicity. xiahepublishing.comnih.gov For instance, emerging evidence suggests that this compound may have neuroprotective effects. nih.gov A study investigating the effects of this compound on spatial learning and hippocampal neurotransmission in rats found that, unlike Δ⁸-tetrahydrocannabinol (Δ⁸-THC), this compound did not impair place learning in a water maze task. nih.gov In vitro electrophysiological recordings from rat hippocampal CA1 slices showed that this compound did not influence basal glutamatergic neurotransmission, which is decreased by Δ⁸-THC. nih.gov Furthermore, at a concentration of 1 µM, this compound did not alter paired-pulse facilitation, long-term potentiation, or the magnitude of long-term depression. nih.gov
Immunomodulatory Activity in Cell Lines
The expression of CB2 receptors predominantly on immune cells suggests a role for cannabinoids in modulating immune function. nih.gov In vitro assays using various immune cell lines (e.g., macrophages, lymphocytes) are employed to investigate the immunomodulatory effects of this compound. researchgate.net These assays can measure a range of cellular responses, including cell proliferation, apoptosis, and the production and release of cytokines. mdpi.com
Cannabinoids have been shown to exert complex, lineage-specific effects on cytokine production. nih.gov For example, studies with other cannabinoids have demonstrated the ability to decrease the production of pro-inflammatory cytokines such as IL-1, IL-6, and tumor necrosis factor-α (TNF-α) in animal models. mdpi.com While the general immunomodulatory properties of cannabinoids are well-documented, specific studies detailing the effects of this compound on a comprehensive panel of cytokines in various immune cell lines are limited.
Animal Models for Investigating this compound's Pharmacological Actions
Animal models are indispensable for evaluating the in vivo pharmacological effects of this compound and its potential therapeutic applications in complex physiological and pathological conditions.
This compound has been investigated in various preclinical animal models to assess its efficacy in conditions such as pain, inflammation, and nausea. In a rat model of acute inflammation induced by carrageenan, this compound demonstrated anti-inflammatory and antihyperalgesic actions. olemiss.edu The compound reduced the development of edema and associated hyperalgesia in a dose-related manner. olemiss.edunih.gov These effects were prevented by a selective CB2 receptor antagonist, suggesting that the anti-inflammatory actions of this compound are mediated, at least in part, through CB2 receptors. olemiss.edu
Animal models of neuropathic pain have also been utilized to evaluate the analgesic properties of cannabinoids. drugbank.com While direct studies on this compound in specific neuropathic pain models are part of ongoing research, its activity as a cannabinoid agonist suggests potential efficacy. nih.gov
Furthermore, animal models of nausea and vomiting are crucial for studying the antiemetic properties of cannabinoids. guidetopharmacology.org The efficacy of this compound in treating chemotherapy-induced nausea and vomiting in clinical settings is supported by preclinical investigations in such models. nih.gov
The preclinical investigation of nabilone, a synthetic cannabinoid, utilizes a variety of in vitro and in vivo models to elucidate its mechanisms of action and therapeutic potential across a spectrum of central nervous system (CNS) pathways. These models are crucial for understanding how nabilone interacts with neural circuits to produce its effects on pain, nausea, neuroinflammation, cognition, and movement disorders.
Behavioral Models of Nociception and Anti-nociception
Preclinical studies have employed inflammatory pain models to evaluate the anti-nociceptive properties of nabilone. A commonly used paradigm is the carrageenan-induced inflammatory pain model in rats. In this model, the injection of carrageenan into the paw induces localized inflammation, characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). researchgate.netduke.edunih.govaragen.com
Research has shown that oral administration of nabilone in rats prior to carrageenan injection can dose-dependently reduce the development of both paw edema and the associated thermal hyperalgesia. researchgate.net This suggests that nabilone exerts anti-inflammatory and analgesic effects in this model of acute inflammatory pain. These animal models are instrumental in understanding the potential therapeutic role of cannabinoids in managing pain states. researchgate.netescholarship.org
Table 1: Nabilone in a Preclinical Model of Inflammatory Pain
| Model | Animal | Key Findings |
| Carrageenan-induced Paw Inflammation | Rat | Nabilone reduced the development of edema and thermal hyperalgesia. researchgate.net |
Models for Modulating Aversive States
To investigate the efficacy of nabilone in mitigating aversive states such as nausea, preclinical research often utilizes models of conditioned disgust. One such established paradigm is the conditioned gaping model in rats. nih.govnih.govcriver.com Although rats are incapable of vomiting, they exhibit a characteristic "gaping" response when re-exposed to a taste or context that was previously paired with a nausea-inducing substance, such as lithium chloride. nih.govcriver.com This conditioned response is considered a reliable preclinical analog of nausea and, in the context-pairing variation, anticipatory nausea in humans. nih.govcriver.com
Studies using this model have been pivotal in demonstrating the anti-nausea effects of cannabinoids. nih.govmonash.edu While direct studies detailing nabilone's effects in the conditioned gaping model are part of the broader cannabinoid research, the known anti-emetic properties of nabilone in clinical settings are supported by findings that cannabinoids, in general, are effective in suppressing conditioned gaping in these preclinical paradigms. nih.govnih.govnih.govmonash.edu These models are crucial for screening and characterizing the anti-nausea potential of compounds like nabilone. nih.govnih.gov
Table 2: Preclinical Model for Aversive State Modulation Relevant to Nabilone
| Model | Animal | Phenomenon Modeled | Relevance to Nabilone |
| Conditioned Gaping | Rat | Nausea and anticipatory nausea nih.govnih.gov | Used to evaluate the anti-nausea effects of cannabinoids. nih.govmonash.edu |
Neuroinflammatory and Neurodegenerative Models
The potential neuroprotective and anti-inflammatory effects of nabilone are explored using various in vitro and in vivo models of neurodegeneration, with a particular focus on conditions like Alzheimer's disease. themcaa.netnih.gov
In vitro models often utilize microglial cell lines, such as the BV-2 murine microglia, to study neuroinflammation. f1000research.comcriver.comnih.govsemanticscholar.orgnih.gov These assays can assess the impact of compounds on microglial activation, a key process in neuroinflammatory conditions. criver.comnih.govnih.gov For example, researchers can stimulate microglia with lipopolysaccharide (LPS) to induce an inflammatory response and then measure the effects of a test compound on the production of pro-inflammatory cytokines. f1000research.comnih.gov
Preclinical research has also pointed towards the involvement of cannabinoid receptors, particularly CB2 receptors, in the removal of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. themcaa.net In vitro models have been developed to study the clearance of Aβ, providing a platform to investigate the potential disease-modifying properties of cannabinoid receptor agonists. nih.gov While specific studies on nabilone's direct effect on Aβ plaque removal in these models are part of ongoing research, its action on both CB1 and CB2 receptors suggests a potential role in modulating neuroinflammation and related pathological processes in Alzheimer's disease. themcaa.net
Table 3: Nabilone in the Context of Neurodegenerative Disease Models
| Model Type | Specific Model/Assay | Focus of Investigation |
| In Vitro | Microglial Activation Assays (e.g., using BV-2 cells) f1000research.comcriver.com | Neuroinflammation, cytokine production f1000research.comnih.gov |
| In Vitro | Amyloid-β (Aβ) Clearance Assays nih.gov | Aβ plaque removal themcaa.net |
| In Vivo | Animal models of Alzheimer's Disease | Agitation and other behavioral symptoms themcaa.netnih.gov |
Studies on Neurotransmitter Release and Central Signaling Pathways in Vivo
To understand how nabilone affects brain chemistry and signaling, in vivo microdialysis is a key technique. This method allows for the sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals. escholarship.orgmonash.edunih.govresearchgate.net Studies using microdialysis have been instrumental in demonstrating the influence of cannabinoids on various neurotransmitter systems, including the dopamine (B1211576) and GABA systems. monash.edunih.gov
For instance, research on cannabinoids with similar mechanisms of action to nabilone has shown that they can modulate the release of dopamine in brain areas like the striatum. escholarship.orgmonash.edu These studies provide insights into the neural circuits through which nabilone may exert its therapeutic effects, as well as its psychoactive properties. The interaction with the endocannabinoid system, which is widely distributed throughout the central nervous system, plays a crucial role in regulating numerous physiological processes, including mood, pain, and memory, by modulating neurotransmitter release. f1000research.com
Table 4: Investigating Nabilone's Impact on Neurotransmission
| Technique | Brain Region of Interest | Neurotransmitters Studied |
| In Vivo Microdialysis | Striatum, Prefrontal Cortex | Dopamine, GABA escholarship.orgmonash.edunih.gov |
Investigating Effects on Cognitive Processes in Animal Models
The Morris water maze task is a widely used behavioral paradigm to assess spatial learning and memory in rodents. usp.brnih.govnih.govplos.orgyoutube.comresearchgate.net This test requires an animal to learn the location of a hidden platform in a pool of water, using distal visual cues. It is a robust method for evaluating the cognitive effects of pharmacological agents. nih.govplos.orgyoutube.com
A study investigating the effects of nabilone on spatial learning in rats utilized the Morris water maze. The findings from this research indicated that nabilone did not impair the ability of the rats to learn the location of the platform. usp.br This is a significant finding as it suggests that nabilone may have a different cognitive side-effect profile compared to other cannabinoids that have been shown to disrupt this function. usp.br
Table 5: Nabilone's Effect on Spatial Learning in the Morris Water Maze
| Model | Animal | Cognitive Function Assessed | Key Finding |
| Morris Water Maze | Rat | Spatial Learning and Memory usp.brnih.gov | Nabilone did not impair place learning. usp.br |
Models for Movement Disorders
The therapeutic potential of nabilone for movement disorders is investigated in preclinical models of Parkinson's disease and Huntington's disease.
For Parkinson's disease, a common model involves the use of neurotoxins like 6-hydroxydopamine (6-OHDA) to create lesions in the nigrostriatal pathway of rats, mimicking the dopamine depletion seen in the human condition. nih.govusp.brparkinsonsnewstoday.comdntb.gov.uanih.gov Chronic administration of levodopa (L-DOPA) to these animals can induce abnormal involuntary movements (AIMs), which are analogous to L-DOPA-induced dyskinesia in patients. nih.govparkinsonsnewstoday.comdntb.gov.uanih.gov Studies have shown that cannabinoid agonists can modulate these dyskinetic movements. For example, the CB1 agonist nabilone has been shown to decrease L-DOPA-induced dyskinesia in a non-human primate model of Parkinson's disease (MPTP-lesioned). usp.br
For Huntington's disease, transgenic mouse models such as the R6/2 mouse are frequently used. criver.comthemcaa.netfrontiersin.org These mice express a portion of the mutated human huntingtin gene and develop a progressive phenotype that includes motor deficits analogous to the chorea seen in humans. criver.comfrontiersin.org While clinical pilot studies have explored nabilone for symptomatic treatment in Huntington's disease, preclinical studies in models like the R6/2 mouse are crucial for understanding its direct effects on choreiform movements and the underlying pathophysiology. aragen.comthemcaa.netnih.govnih.gov However, it is noteworthy that one early clinical report suggested that nabilone could increase choreatic movements in a Huntington's disease patient. nih.gov
Table 6: Preclinical Models for Investigating Nabilone in Movement Disorders
| Disease | Animal Model | Key Feature | Application for Nabilone Research |
| Parkinson's Disease | 6-OHDA-lesioned rat nih.govusp.brnih.gov | Levodopa-induced dyskinesia (LID) nih.govparkinsonsnewstoday.com | Evaluation of anti-dyskinetic effects. usp.br |
| Huntington's Disease | R6/2 transgenic mouse criver.comthemcaa.netfrontiersin.org | Progressive motor deficits (chorea-like movements) criver.comfrontiersin.org | Assessment of effects on motor symptoms. themcaa.netnih.gov |
Models for Behavioral Problems (e.g., aggression, anxiety in IDD models)
Preclinical investigation into nabilone's effects on behavioral problems, such as aggression and anxiety, is informed by its activity as a partial agonist at cannabinoid receptors CB1 and CB2, which are involved in emotion regulation nih.gov. While direct preclinical models using nabilone for aggression in the context of intellectual and developmental disabilities (IDD) are emerging, the rationale for its use is supported by related research. For instance, agents that activate CB1 and CB2 receptors are hypothesized to help decrease severe behavioral problems (SBPs) and aggression nih.gov.
The potential for nabilone to modulate anxiety is complex; studies with its analogue, THC, suggest a biphasic effect where low doses may alleviate anxiety, but higher doses can be anxiogenic nih.gov. This highlights the need for careful dose-finding studies in animal models. A relevant preclinical paradigm is the Neuroligin-3(R451C) mouse model of autism, where CB1 receptor modulation was shown to impact aggressive behavior nih.gov. Clinical trial protocols for studying nabilone in adults with IDD and SBPs propose using scales like the Aberrant Behavioral Checklist-Irritability subscale (ABC-I), Modified Overt Aggression Scale (MOAS), and the Anxiety, Depression, and Mood Scale (ADAMS) to detect changes in these behaviors nih.govcenterwatch.com. These clinical assessment tools can inform the selection of behavioral endpoints in corresponding animal models.
Models of Cannabis Withdrawal and Relapse
Nabilone has been extensively studied in human laboratory models of cannabis withdrawal and relapse. These studies serve as a crucial preclinical paradigm for evaluating its potential as a pharmacotherapy for cannabis use disorder nih.gov. The primary model involves a within-subject design where daily marijuana smokers undergo phases of abstinence (inducing withdrawal) followed by periods where they can self-administer marijuana (modeling relapse) semanticscholar.orgnih.govresearchgate.net.
In this paradigm, nabilone maintenance has been shown to produce a robust attenuation of marijuana withdrawal symptoms, including irritability, anxiety, and disruptions to sleep and appetite, when compared to placebo semanticscholar.orgnih.govresearchgate.netnih.gov. Furthermore, nabilone significantly decreased marijuana self-administration during the relapse phase of the studies semanticscholar.orgnih.gov. These findings support nabilone's potential utility in treatment, especially given its improved bioavailability and more linear dose-effect profile compared to dronabinol (Δ⁹-THC) researchgate.netunimelb.edu.au. However, results can be influenced by the study population; in a trial with tobacco and cannabis co-users, while nabilone attenuated cannabis withdrawal symptoms, it did not significantly alter the laboratory measure of cannabis relapse nih.gov.
| Study Finding | Model/Population | Outcome vs. Placebo | Citation |
| Withdrawal Symptom Reduction | Human Laboratory Model (Daily Cannabis Smokers) | Nabilone significantly reversed withdrawal-related irritability, sleep disruption, and poor food intake. | semanticscholar.orgnih.govresearchgate.net |
| Relapse Behavior | Human Laboratory Model (Daily Cannabis Smokers) | Nabilone significantly decreased marijuana self-administration (puffs taken) on relapse days. | nih.gov |
| Withdrawal in Co-Users | Human Laboratory Model (Tobacco & Cannabis Co-users) | Nabilone significantly attenuated withdrawal-related changes in mood and sleep. | nih.gov |
| Relapse in Co-Users | Human Laboratory Model (Tobacco & Cannabis Co-users) | Nabilone did not alter rates of cannabis relapse. | nih.gov |
Models for Peripheral Pharmacological Actions
Gastrointestinal Motility Models (e.g., inflammatory bowel disease models)
Preclinical evaluation of nabilone's effects on gastrointestinal (GI) motility is supported by evidence of the endocannabinoid system's role in the physiological control of intestinal function nih.gov. The endocannabinoid system and CB1 receptors are known to be involved in the homeostatic mechanisms of the gut, including the inhibition of GI motility and transit nih.govnih.gov.
While direct preclinical studies using nabilone in animal models of inflammatory bowel disease (IBD) were not extensively detailed in the reviewed literature, the rationale for such studies is strong. It has been observed that endocannabinoid signaling is intensified during intestinal inflammation, with an upregulation of CB2 receptors in colonic tissue from IBD patients nih.gov. Furthermore, a CB2 receptor agonist was shown to inhibit the increase in GI transit induced by lipopolysaccharides in an experimental model nih.gov. Relevant in vitro models for studying these effects include electrically stimulated organ baths using isolated intestinal tissue to measure smooth muscle contractility reprocell.com. These models could be employed to directly assess nabilone's impact on gut motility.
Comparative Preclinical Studies with Other Cannabinoids (e.g., Δ⁹-THC, Cannabidiol - CBD)
Nabilone's preclinical profile is often characterized by comparison with Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, for which it is a synthetic analogue researchgate.netdrugbank.com. A key distinction highlighted in human laboratory studies is nabilone's superior pharmacokinetic profile. Compared to orally administered THC (dronabinol), nabilone demonstrates better bioavailability and produces more dose-related effects nih.gov. While nabilone has a slower onset of peak subjective effects, it produces sustained increases in positive mood nih.gov.
This improved bioavailability may contribute to its greater efficacy in some preclinical models. For instance, in laboratory studies on cannabis dependence, dronabinol was found to decrease withdrawal symptoms but not marijuana use, a failure potentially linked to its poor bioavailability semanticscholar.orgunimelb.edu.au. Nabilone, in contrast, was effective at reducing both withdrawal symptoms and a laboratory measure of relapse semanticscholar.orgunimelb.edu.au.
In anti-inflammatory models, nabilone has also been compared to THC. One study noted that nabilone administered orally at 0.75-2.5 mg/kg reduced carrageenan-induced edema and hyperalgesia in rats researchgate.net. There is a lack of direct preclinical comparative studies between nabilone and cannabidiol (CBD) in the reviewed literature.
| Feature | Nabilone | Dronabinol (Δ⁹-THC) | Citation |
| Bioavailability | Higher, more dose-linear effects | Poor, less consistent effects | researchgate.netunimelb.edu.aunih.gov |
| Onset of Subjective Effects | Slower onset of peak effects | Faster onset | nih.gov |
| Cannabis Withdrawal | Attenuates symptoms | Attenuates symptoms | semanticscholar.orgunimelb.edu.au |
| Cannabis Relapse Model | Reduces self-administration | Does not decrease use in lab/clinic | semanticscholar.orgunimelb.edu.au |
| Activity | Considered twice as active as Δ⁹-THC | Standard comparator | drugbank.com |
Methodological Considerations in Preclinical Study Design (e.g., species-specific responses, dose-response characterization in animal models, chronic administration studies)
Methodological rigor in the preclinical study of nabilone is critical, with species selection, dose-response characterization, and the duration of administration being key considerations.
Species-Specific Responses: There are profound species-specific differences in the metabolism and toxicity of nabilone, particularly between dogs and non-human primates nih.govnih.gov. In dogs, a major metabolic pathway involves the enzymatic reduction of nabilone to form carbinol metabolites. These metabolites have long half-lives and accumulate in plasma and brain tissue, which has been implicated as the cause of significant CNS toxicity and death observed in chronic studies with dogs nih.govnih.gov. In contrast, this metabolic pathway is minor in rhesus monkeys, where chronic administration for up to a year resulted in minimal toxicity nih.govnih.gov. This suggests that monkeys are a more appropriate toxicological model for predicting human responses to nabilone than dogs nih.gov.
Dose-Response Characterization: Characterizing the dose-response relationship is fundamental. Preclinical studies have successfully demonstrated this for nabilone's anti-inflammatory effects, where it produced a dose-related inhibition of both edema and hyperalgesia in a rat model nih.govnih.gov. Similarly, in human studies, nabilone showed dose-dependent increases in positive mood and cardiovascular effects nih.gov.
Chronic Administration Studies: The significant species differences in metabolism directly impact the design and interpretation of chronic administration studies. Chronic dosing in dogs led to cumulative toxicity and death within months nih.gov. Conversely, rats tolerated high doses for three months with only minor behavioral and physiological changes, and rhesus monkeys showed high tolerance over a one-year study nih.gov. These divergent outcomes underscore the critical importance of selecting an appropriate animal model, especially for long-term studies, to ensure the translational relevance of the findings.
Metabolic Pathways and Biotransformation Studies of Nobilone
Identification of Primary Metabolic Routes (e.g., direct oxidation)
Two principal metabolic pathways have been identified for Nabilone's biotransformation drugbank.comchemicalbook.insmolecule.comfda.govhres.cahres.camedicines.org.ukhres.ca. The predominant pathway in humans involves the direct oxidation of Nabilone, leading to the formation of hydroxylic and carboxylic analogues drugbank.comnih.govchemicalbook.insmolecule.comprescribingpractice.comhres.cahres.camedicines.org.ukhres.ca. A secondary, yet significant, pathway involves the stereo-specific enzymatic reduction of the 9-keto moiety of Nabilone, yielding carbinol metabolites, specifically the RRS and SSS carbinols smolecule.comfda.govhres.cahres.cahres.canih.govtandfonline.com. While this reduction pathway is a minor route in humans, it represents a major biotransformation pathway in certain species, such as dogs hres.cahres.canih.govtandfonline.com.
Characterization of Hydroxylic and Carboxylic Analogues as Metabolites
The direct oxidation of Nabilone results in the production of various hydroxylic and carboxylic analogues drugbank.comnih.govchemicalbook.insmolecule.comprescribingpractice.comhres.cahres.camedicines.org.ukhres.ca. These oxidized compounds are believed to contribute to the remaining plasma radioactivity after the extraction of carbinol metabolites drugbank.comnih.govchemicalbook.insmolecule.commedicines.org.ukpharmacompass.com. Furthermore, a specific metabolite found in feces has been characterized as a diol, which is formed through the reduction of the 9-keto group combined with oxidation at the penultimate carbon of the dimethylheptyl side chain fda.govnih.gov. The isomeric carbinols, RRS and SSS, are formed through the reduction of the ketone group at the 9-position of Nabilone fda.govhres.cahres.cahres.catandfonline.comnih.gov.
Involvement of Cytochrome P450 (CYP) Isoenzymes in Nabilone Metabolism
Nabilone undergoes substantial hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system smolecule.comnih.govdrugs.comnih.gov. Its biotransformation involves multiple P450 enzyme isoforms fda.govdrugs.com. Research indicates that Nabilone does not significantly inhibit major CYP isoforms, including CYP1A2, CYP2A6, CYP2C19, CYP2D6, and CYP3A4 drugs.com. However, it acts as a weak inhibitor of CYP2E1 and CYP3A4 isoenzymes, and a moderate inhibitor of CYP2C8 and CYP2C9 isoenzymes drugs.com. CYP2C9 is specifically noted as a human enzyme involved in its metabolism drugbank.com.
Elucidation of Subsequent Metabolic Steps and Uncharacterized Metabolites
While several Nabilone metabolites have been identified, precise information regarding which metabolites may accumulate in the body is not fully available fda.gov. The plasma half-life of Nabilone itself is approximately 2 hours; however, the total radioactivity, encompassing both identified and unidentified metabolites, exhibits a significantly longer plasma half-life of around 35 hours drugbank.comnih.govsmolecule.comfda.govprescribingpractice.comhres.cahres.camedicines.org.ukhres.capharmacompass.comnih.govbauschhealth.ca. This considerable difference suggests that metabolites persist in the plasma for extended periods drugbank.comfda.govnih.gov. Consequently, with repeated administration, these metabolites may accumulate to concentrations that exceed that of the parent drug fda.govdrugs.com.
Table 1: Plasma Half-Lives of Nabilone and its Metabolites
| Compound/Measurement | Plasma Half-Life (Approximate) | Reference |
| Nabilone (Parent Drug) | 2 hours | drugbank.comnih.govsmolecule.comfda.govprescribingpractice.comhres.cahres.camedicines.org.ukhres.capharmacompass.comnih.govbauschhealth.ca |
| Total Radioactivity (Metabolites) | 20-35 hours | drugbank.comnih.govsmolecule.comfda.govprescribingpractice.comhres.cahres.camedicines.org.ukhres.capharmacompass.comnih.gov |
| Carbinol Metabolite | 4-10 hours | medicines.org.uktandfonline.com |
Investigation of Relative Pharmacological Activities of Nabilone Metabolites
Table 2: Summary of Nabilone Metabolic Pathways
| Pathway | Description | Metabolites Formed | Primary Species | Reference |
| Direct Oxidation | Oxidation of Nabilone, particularly on the aliphatic side-chain. | Hydroxylic and Carboxylic Analogues | Humans (major), other species | drugbank.comnih.govchemicalbook.insmolecule.comprescribingpractice.comhres.cahres.camedicines.org.ukhres.ca |
| Enzymatic Reduction | Stereo-specific reduction of the 9-keto moiety. | RRS and SSS Carbinols (isomeric carbinols) | Dogs (major), Humans (minor), rats, monkeys | smolecule.comfda.govhres.cahres.cahres.canih.govtandfonline.comnih.gov |
| Combined Oxidation/Reduction | Reduction of 9-keto group plus oxidation at penultimate carbon of dimethylheptyl side chain. | Diol metabolite | Humans (feces) | fda.govnih.gov |
Structure Activity Relationship Sar Investigations of Nobilone and Its Analogs
Impact of Stereoisomerism on Nabilone's Biological Activity
Nabilone (PubChem CID: 5284592) is characterized as a racemate, meaning it exists as an equimolar mixture of two enantiomers: the (S,S) and the (R,R) isomers wikipedia.orgnih.govwikipedia.org. Stereoisomerism, a form of spatial isomerism where molecules share the same structural connectivity but differ in the three-dimensional arrangement of their atoms, profoundly influences biological activity guidetopharmacology.orgfip.org. Enantiomers, which are non-superimposable mirror images, often exhibit distinct pharmacological effects due to their specific interactions with biological receptors and enzymes, a phenomenon known as enantioselectivity guidetopharmacology.orgfip.org.
While Nabilone itself is a racemate, the importance of stereochemistry in cannabinoids is well-established. For instance, studies on Δ10-THC isomers have demonstrated varying affinities for the CB1 receptor and differing agonist properties, highlighting how subtle changes in spatial arrangement can lead to significant differences in receptor interaction and psychoactivity wikidoc.org. The total synthesis of specific enantiomers, such as (-)-Nabilone, further underscores the scientific interest in isolating and studying individual stereoisomers to understand their precise biological contributions nih.gov.
Relationship between Chemical Structure and Cannabinoid Receptor Affinity/Efficacy
Nabilone is a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC, PubChem CID: 16078), the primary psychoactive component of cannabis wikipedia.orgnih.govwikipedia.orgwikipedia.orgzhanggroup.org. Despite being structurally distinct from Δ⁹-THC, Nabilone mimics its pharmacological activity by acting as a weak partial agonist at both Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors wikipedia.orgnih.govwikipedia.orgwikipedia.org. Notably, Nabilone is considered to be approximately twice as active as Δ⁹-THC wikipedia.orgnih.gov. The antiemetic effects of Nabilone are primarily attributed to its interaction with the CB1 receptor, which is a key component of the endocannabinoid system widely distributed throughout the central and peripheral nervous systems wikipedia.orgnih.govwikipedia.org.
The structure-activity relationship of classical cannabinoids, including Nabilone, is influenced by several key structural features:
C3 Side Chain: The length and nature of the alkyl side chain at the C3 position are critical for cannabinoid receptor binding affinity and potency. A chain length of five to eight carbons is generally considered optimal. Nabilone features a 1,1-dimethylheptyl lipophilic chain at its C3 position, which is a seven-carbon branched chain nih.govwikipedia.org.
C9 Position: Unlike Δ⁹-THC, which typically has a methyl group at C9, Nabilone possesses a ketone group at this position nih.gov. This substitution with a carbonyl group, as seen in Nabilone, has been shown to improve cannabinoid receptor affinity, though not necessarily selectivity between CB1R and CB2R.
Saturated Ring: Nabilone also differs from Δ⁹-THC by having a saturated ring within its terpene scaffold nih.gov.
Phenolic Hydroxyl (C1): The presence and modification of the phenolic hydroxyl group at the C1 position significantly impact receptor selectivity. For instance, removing or etherifying the C1 phenolic hydroxyl can increase selectivity for CB2R over CB1R.
The affinity and efficacy of Nabilone and related cannabinoids for CB1R and CB2R are central to their therapeutic actions. The following table summarizes general findings related to structural modifications and their impact on cannabinoid receptor interactions:
| Structural Feature / Modification | Impact on Cannabinoid Receptor Affinity/Efficacy | Reference |
| C3 alkyl side chain (5-8 carbons) | Optimal for binding affinity and potency | |
| C9 methyl substituted with carbonyl (e.g., Nabilone) | Improves affinity, but not selectivity | |
| C1 phenolic hydroxyl removal/etherification | Increases selectivity for CB2R over CB1R | |
| Elongation with large halogens at terminal position | Increases binding affinity |
Design and Synthesis of Nabilone Analogs with Modified Pharmacological Profiles
The total synthesis of Nabilone was first achieved by Archer and co-workers at Eli Lilly Company in 1977, marking a significant step in the development of C9-ketocannabinoids nih.gov. This foundational work paved the way for the rational design and synthesis of numerous Nabilone analogs aimed at modulating their pharmacological profiles.
Researchers have extensively explored modifications to the C3 side chain of the hexahydrocannabinol (B1216694) template, a structural motif shared with Nabilone. This has led to the development of compounds such as AM2389. Further optimization efforts involved merging structural features of Nabilone and AM2389, with a focus on varying the length and terminal substitutions of the C3 side chain. A notable analog, AM8936, featuring a C6′-cyano-substituted side chain, emerged from these studies as a potent and balanced CB1 agonist in both functional assays and in vivo models. SAR investigations for AM8936 included docking studies on the crystal structure of the human CB1 receptor, providing insights into its binding interactions.
Beyond the classical hexahydrocannabinol scaffold, novel chemical entities have been designed to serve as cannabinergic probes. This includes the introduction of specific functional groups, such as electrophilic isothiocyanato, photoactivatable azido, and polar cyano moieties, at strategic positions within the classical cannabinoid framework. These modifications are intended to create ligands with unique binding characteristics and potentially different signaling pathways.
More recently, the concept of axially chiral cannabinoids (axCannabinoids) has been introduced as a strategy for designing bioisosteric variants with enhanced physical and biological properties. These analogs offer advantages such as three-dimensional biased ligand characteristics and the metabolic stability often associated with biaryl frameworks. Initial studies on axCannabinoids have demonstrated promising pharmacological profiles, including desirable affinity and selectivity for human CB1R and CB2R, highlighting their potential as tools for exploring the endocannabinoid system and as leads for drug discovery.
Advanced Analytical Techniques in Nobilone Research
Spectroscopic Methods for Structural Elucidation of Nabilone and Metabolites (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques play a pivotal role in the structural elucidation of Nabilone and its various metabolites. These methods leverage the interaction of electromagnetic radiation with the compound to reveal detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state Carbon-13 NMR (¹³C-NMR) spectroscopy, particularly using the cross-polarization/magic-angle spinning (CP/MAS) technique, has been utilized to analyze polymorphs of Nabilone. This technique is valuable for distinguishing different crystalline forms of the compound and can even be applied to investigate drugs within pharmaceutical granulations, providing insights into their solid-state properties nih.govnih.gov. The differences observed in the spectra of various crystal forms underscore NMR's utility in detailed structural characterization nih.gov.
Infrared (IR) Spectroscopy: Infrared spectroscopy is a fundamental tool for identifying functional groups present in Nabilone. IR spectra have been obtained during studies investigating the microbiological transformations of Nabilone, contributing to the characterization of both the parent compound and its transformation products chembase.cn. IR spectroscopy is broadly applicable for qualitative and quantitative analysis, enabling the identification of chemical bonds and the confirmation of compound authenticity wikidoc.orgbauschhealth.ca.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy has been employed in the characterization of Nabilone, particularly in research concerning its microbiological transformations chembase.cn. This technique is a rapid and straightforward method for characterizing biomolecules and compounds, offering data on their quantity, quality, and stability. It is also capable of detecting impurities within samples bauschhealth.cawikipedia.org. While specific absorption maxima for Nabilone were not detailed in the available literature, its general application in structural and purity assessment is well-established for similar compounds wikipedia.org.
Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC-MS, GC-MS)
Chromatographic techniques, often coupled with mass spectrometry, are essential for the separation, identification, and quantification of Nabilone and its metabolites from complex biological or research matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS/MS): HPLC-MS, particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is considered a gold standard for cannabinoid analysis due to its superior accuracy, sensitivity, and selectivity nih.gov. This technique has been successfully applied for the determination of Nabilone in bulk powders and pharmaceutical capsules, demonstrating its precision in quantifying the compound in various formulations chembase.cn. LC-MS/MS methods have also been developed for the quantification of cannabinoids, including Nabilone, in pediatric patient samples, highlighting their utility in sensitive biological analyses . A key advantage of HPLC over gas chromatography is that it avoids the thermal decomposition of cannabinoids, making it suitable for analyzing thermally unstable compounds nih.gov. HPLC-MS is favored for profiling phytocannabinoids due to its robustness, reproducibility, sensitivity, and speed nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used chromatographic technique for the analysis of cannabinoids, including Nabilone. It is employed for both the identification and quantification of these compounds. While effective, GC-MS often requires derivatization of acidic cannabinoids prior to analysis due to their thermal instability, a step that can add to the analysis time nih.gov. Nabilone itself has a GC-MS spectrum available, confirming its amenability to this analytical method.
Mass Spectrometry for Metabolite Profiling and Identification
Mass spectrometry (MS) is crucial for unraveling the metabolic fate of Nabilone, enabling the profiling and identification of its various metabolites within biological systems. Nabilone undergoes extensive metabolism, leading to the formation of several metabolites, although comprehensive information regarding their precise accumulation and relative pharmacological activities is still under investigation.
A significant metabolic pathway involves the stereoselective enzymatic reduction of the 9-keto moiety of Nabilone, which yields isomeric carbinol metabolites. These carbinol metabolites have been a particular focus of research due to their observed accumulation in certain species and their potential contribution to pharmacological effects. Quantitative selected ion monitoring (SIM) using mass spectrometry has been effectively utilized for the highly sensitive determination of Nabilone and its carbinol metabolites in plasma samples. Furthermore, MS has been instrumental in analyzing the products derived from the microbiological transformations of Nabilone, aiding in the elucidation of their chemical structures chembase.cn. Predicted LC-MS/MS spectra for Nabilone are available, which assist in the identification of its metabolites. Beyond the carbinol metabolites, the major metabolic pathway for Nabilone is thought to involve direct oxidation, producing hydroxylic and carboxylic analogues that contribute to the remaining radioactivity observed in plasma after the extraction of carbinol metabolites.
Radiotracer Methodologies in Pharmacological and Metabolic Studies
Radiotracer methodologies, particularly those employing carbon-14 (B1195169) (¹⁴C) labeled Nabilone, are fundamental for comprehensive pharmacological and metabolic studies. These techniques allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Nabilone within living organisms.
Studies using ¹⁴C-labeled Nabilone in humans have demonstrated its rapid absorption and extensive biotransformation. The disposition of ¹⁴C-Nabilone has also been thoroughly investigated in animal models, such as dogs and monkeys, revealing rapid absorption and extensive metabolism in both species. Notably, species-specific differences in metabolic pathways have been observed. For instance, the stereoselective enzymatic reduction of the 9-keto moiety of Nabilone was a major metabolic pathway in dogs, leading to carbinol metabolites accounting for a substantial 77% of circulating ¹⁴C in this species 48 hours post-administration. In contrast, this pathway was only minor in monkeys, where carbinol metabolites represented a smaller fraction (19%) of circulating ¹⁴C.
Radiotracer studies in humans have indicated that Nabilone and its carbinol metabolites collectively account for approximately 20% of the total circulating ¹⁴C, suggesting that a significant portion of the compound undergoes extensive biotransformation into other, as yet uncharacterized, metabolites. The pharmacokinetic profile of Nabilone has been further elucidated through these studies, revealing a plasma half-life of approximately 2 hours for the parent compound, while the total radioactivity (including identified and unidentified metabolites) exhibits a much longer half-life of around 35 hours.
The following table summarizes key pharmacokinetic parameters observed in radiotracer studies:
| Parameter | Nabilone (Parent Compound) | Total Radioactivity (Parent + Metabolites) | Species | Reference |
| Plasma Half-Life (T½) | ~2 hours | ~35 hours | Human | |
| Peak Plasma Concentration (2 mg oral dose) | ~2 ng/mL | ~10 ng equivalents/mL | Human | |
| Excretion (Feces) | - | ~60-67% | Human | |
| Excretion (Urine) | - | ~22-24% | Human | |
| Carbinol Metabolites (% Circulating ¹⁴C) | - | 77% (Dog), 19% (Monkey) | Dog, Monkey |
Theoretical Frameworks and Future Research Directions in Nobilone Chemical Biology
Nobilone's Contribution to Understanding Endocannabinoid System Physiology and Pathophysiology
This compound, also referred to as Nabilone in scientific literature, is a synthetic cannabinoid that interacts with the complex cell-signaling network of the endocannabinoid system (ECS). The ECS is widely distributed throughout the central and peripheral nervous systems and plays a critical modulatory role in numerous physiological processes, including inflammation, cardiovascular function, learning, pain, memory, stress, emotional regulation, appetite, mood, and the sleep/wake cycle.
This compound primarily exerts its effects through its action as a weak partial agonist at cannabinoid receptor type 1 (CB1R) and cannabinoid receptor type 2 (CB2R). Some research also describes this compound as a potent agonist at both CB1 and CB2 receptors. CB1 receptors are predominantly located in the central nervous system, particularly in brain regions associated with pain regulation, mood, and memory, but are also present in peripheral organs and tissues. CB2 receptors are mainly found in peripheral tissues, especially in immune system cells, and are implicated in inflammation and pain modulation. In the central nervous system, CB2Rs are highly expressed in immune cells and microglia, where they regulate immune functions. The antiemetic effect of this compound, for instance, is suggested to be caused by its interaction with the cannabinoid receptor system, specifically the CB1 receptor.
The ECS is deeply involved in the pathophysiology of various conditions, and this compound's interactions provide insights into these roles. For example, an imbalance in the ECS has been documented in movement disorders such as Parkinson's Disease (PD) and Huntington's Disease (HD). Certain cannabinoids, including this compound, have been shown to reduce oxidative stress in PD models, although this effect may stem from antioxidant properties independent of direct CB1 or CB2 receptor action. The ECS also plays a role in the pathophysiology of depression and Post-Traumatic Stress Disorder (PTSD), where this compound has been investigated for its potential to modulate related symptoms.
Theoretical Models of Cannabinoid Receptor Signaling and Function
Theoretical models of cannabinoid receptor signaling and function are essential for understanding the intricate mechanisms underlying this compound's biological effects. Cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs). Their activation typically leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) and the activity of cAMP-dependent protein kinase (PKA). Furthermore, various cannabinoid ligands have been reported to induce CB1 receptors to couple with different G proteins, such as Gs proteins, and to form heterodimers with opioid receptors and D2-type dopamine (B1211576) and serotonergic receptors.
Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), function as retrograde messengers. They are released from postsynaptic neurons in response to intracellular calcium increases or activated Gq/11-coupled receptors, subsequently stimulating presynaptic CB1R. This retrograde signaling can inhibit the release of various neurotransmitters, including glutamate, gamma-aminobutyric acid (GABA), acetylcholine, and serotonin.
To further elucidate these interactions, computational chemistry and molecular modeling techniques are employed. Homology models of human CB1 and CB2 cannabinoid receptors have been constructed, often based on the crystal structure of other GPCRs, such as the human adenosine A2A receptor, as templates. These models are refined through molecular dynamic simulations in a lipid bilayer, and their validity is assessed by predicting known ligand binding affinities and modes. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are also utilized to determine the putative bioactive conformation of potent cannabinoid ligands and to develop pharmacophore models that describe the structural requirements for binding to CB1 and CB2 receptors.
Exploration of Novel Molecular Targets Beyond Cannabinoid Receptors
While this compound's primary mechanism of action involves CB1 and CB2 receptors, the broader class of cannabinoids has been shown to interact with other molecular targets beyond these classical cannabinoid receptors. These include G protein-coupled receptor 55 (GPR55), transient receptor potential vanilloid 1 (TRPV1), peroxisome proliferator-activated receptor alpha (PPARα), peroxisome proliferator-activated receptor gamma (PPARγ), and G protein-coupled receptor 119 (GPR119). Research into these additional targets for this compound specifically could uncover new therapeutic mechanisms and expand its potential applications.
Rational Design of Next-Generation Cannabinoid Analogs Based on this compound's Scaffold
This compound serves as a crucial scaffold for the rational design of next-generation cannabinoid analogs. As a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), this compound possesses distinct structural features that contribute to its pharmacological activity. Its chemical structure includes a dibenzopyran core, dimethyl groups at C6, a hydroxyl group at C1, a dimethylheptyl (DMH) lipophilic chain at C3, a saturated ring at the terpene scaffold, and a ketone group at C9. These structural differences, such as the DMH chain at C3 and the ketone at C9, contribute to this compound's potency, which has been shown to be greater than that of Δ⁹-THC in some contexts.
Structure-activity relationship (SAR) studies of cannabinoids have consistently demonstrated that increasing the length of aliphatic chains at the C-3 position leads to more potent cannabinoid receptor ligands. The presence of the dimethylheptyl chain in this compound exemplifies this principle. Furthermore, specific monoterpenes, such as Verbenone, are utilized to introduce the ketone group at C9, and Myrtenol for the C-11 hydroxyl group, found in this compound and other analogs like Dexanabinol. The ongoing development of robust total synthesis strategies is paramount for gaining a deeper understanding of the SAR of the cannabinoid scaffold, thereby facilitating the discovery of novel cannabinone-inspired drug leads with optimized receptor binding and functional profiles.
Computational Chemistry and Molecular Modeling for this compound-Receptor Interactions
Computational chemistry and molecular modeling are indispensable tools for elucidating the precise interactions between this compound and its target receptors, particularly the cannabinoid receptors. These techniques allow for the detailed investigation of this compound-receptor binding at an atomic level, providing insights that complement experimental data.
Homology modeling is frequently employed to construct three-dimensional models of cannabinoid receptors, including CB1 and CB2. These models are often built using the crystal structures of homologous G protein-coupled receptors, such as the human adenosine A2A receptor, as templates. Subsequent refinement of these models typically involves molecular dynamic simulations within a lipid bilayer environment, which helps to account for the dynamic nature of proteins and their interactions within a biological membrane. The accuracy of these models is validated by their ability to predict known ligand binding affinities and modes of interaction.
Molecular docking simulations are then utilized to predict how this compound binds to these receptor models, identifying key residues involved in the interaction and the most probable binding conformations. Beyond simple docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are applied. These advanced computational methods enable researchers to develop pharmacophore models and understand the specific steric and electrostatic requirements for optimal binding of this compound and its analogs to CB1 and CB2 receptors. Such computational approaches are critical for guiding the rational design of new compounds with improved selectivity and potency.
Emerging Preclinical Research Avenues
Preclinical research continues to uncover new therapeutic potential for this compound beyond its established uses. Investigations are exploring its utility in various disease models, leveraging its interaction with the endocannabinoid system.
Emerging evidence suggests that this compound may possess neuroprotective effects. Furthermore, preclinical data support the efficacy of cannabinoids, including this compound, in a broad range of pain models, such as neuropathic and chronic pain. The upregulation of CB1 receptors is considered crucial for the analgesic effects of cannabinoids, with CB2 receptors also playing a significant role. This compound has also been studied in the context of severe behavioral problems (SBP), where preclinical studies suggest an endocannabinoid mechanism and indicate that medical cannabinoids could offer an effective alternative to current medications.
Investigation of this compound's Mechanisms in Specific Disease Models (e.g., obesity-related outcomes)
The role of the endocannabinoid system in metabolic regulation has led to significant preclinical and early clinical investigations of this compound in obesity-related outcomes. Epidemiological studies have paradoxically observed a lower prevalence of obesity, lower body mass index (BMI), and reduced risk of diabetes in regular cannabis users compared to non-users, despite cannabis being associated with increased appetite. This observation has spurred research into cannabinoids like this compound as potential agents for weight management.
Q & A
Q. How is Nobilone identified and quantified in Dendrobium alkaloid extracts, and what methodological challenges arise due to its low abundance?
- Answer : this compound is typically identified via chromatographic techniques (e.g., HPLC, GC-MS) coupled with mass spectrometry, as it constitutes ~2–4.47% of alkaloid extracts from Dendrobium stems . Challenges include interference from dominant alkaloids like Dendrobine (>90%) and the need for high-resolution separation methods. To improve quantification, researchers should use internal standards and validate methods with spiked samples to account for matrix effects.
Q. What are the primary pharmacological activities of this compound, and what experimental models are used to validate these effects?
- Answer : this compound demonstrates hepatoprotective (e.g., mitigation of CCl₄-induced liver injury) and neuroprotective effects (e.g., reducing LPS-induced tau hyperphosphorylation and neuronal apoptosis) . Standard models include:
- In vitro: Oxygen-glucose deprivation/reperfusion (OGD/RP) in neuronal cultures.
- In vivo: LPS-induced neuroinflammation in rodents.
Methodological rigor requires dose-response studies and comparison with positive controls (e.g., Dendrobine) to isolate this compound-specific effects.
Advanced Research Questions
Q. How can researchers address the low natural abundance of this compound in pharmacological studies, and what synthetic strategies improve accessibility?
- Answer : Total synthesis is critical for scaling up this compound production. The metal-free TBHP-promoted oxidative cyclization route achieves a 58% yield over two key steps (cyclization and TBS-deprotection), though the 7-step linear sequence has an overall yield of 5% . To enhance accessibility, researchers should:
- Optimize Suzuki coupling conditions (e.g., catalyst loading, solvent systems) to improve biaryl intermediate yields .
- Explore enzymatic or photochemical methods to streamline steps like nitrile reduction .
Q. What experimental designs resolve contradictions in this compound’s reported pharmacological effects across studies?
- Answer : Discrepancies (e.g., anti-tumor vs. neuroprotective efficacy) may arise from variations in extract composition or model systems . To reconcile these:
- Perform comparative studies using purified this compound versus crude extracts to isolate its contribution.
- Standardize disease models (e.g., uniform LPS doses for neuroinflammation assays) and include multi-omics analyses (transcriptomics/metabolomics) to identify mechanistic pathways.
Q. How can researchers improve the reproducibility of this compound synthesis protocols, particularly in optimizing oxidative cyclization steps?
- Answer : Reproducibility issues in TBHP-mediated cyclization (e.g., yield fluctuations) require strict control of:
- Reaction stoichiometry (e.g., TBHP equivalents).
- Temperature and solvent polarity, which influence radical intermediate stability .
- Post-cyclization purification methods (e.g., chromatography vs. crystallization) to minimize losses.
Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?
- Answer : Combine target-based and phenotypic screening:
- Target-based : Use molecular docking to predict interactions with enzymes like α-/β-secretases or glucose/lipid metabolism regulators .
- Phenotypic : Employ CRISPR-Cas9 knockout models to validate targets (e.g., tau phosphorylation pathways) .
- Multi-omics : Integrate proteomics and lipidomics to map downstream signaling networks.
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, emphasizing variables like purity, dosage, and model organism selection .
- Synthetic Chemistry : Document reaction conditions exhaustively in supplementary materials (e.g., catalyst batches, solvent suppliers) to aid reproducibility .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including rigorous statistical validation and transparency in data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
